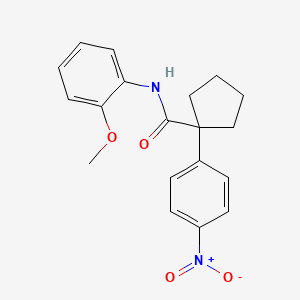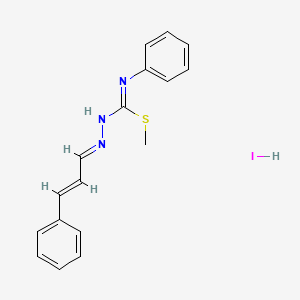
3-chloro-N-(4-chlorophenyl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-chlorophenyl)-4-ethoxybenzamide is a chemical compound that belongs to the class of amide derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(4-chlorophenyl)-4-ethoxybenzamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, 3-chloro-N-(4-chlorophenyl)-4-ethoxybenzamide has been shown to have other biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-N-(4-chlorophenyl)-4-ethoxybenzamide in lab experiments is its high potency. It is effective at relatively low concentrations, which makes it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Orientations Futures
There are several future directions for the study of 3-chloro-N-(4-chlorophenyl)-4-ethoxybenzamide. One potential direction is the development of new derivatives of this compound with enhanced anti-cancer and anti-inflammatory properties. Another direction is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
3-chloro-N-(4-chlorophenyl)-4-ethoxybenzamide is a promising compound with numerous scientific research applications. Its unique properties make it a potential candidate for the treatment of cancer, inflammatory diseases, and other conditions. While there are limitations to its use in lab experiments, careful handling and disposal procedures can mitigate potential risks. Further research is needed to fully understand the potential of this compound and its derivatives.
Méthodes De Synthèse
The synthesis method of 3-chloro-N-(4-chlorophenyl)-4-ethoxybenzamide involves the reaction of 4-chloroaniline with ethyl 3-chloro-4-ethoxybenzoate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound.
Applications De Recherche Scientifique
3-chloro-N-(4-chlorophenyl)-4-ethoxybenzamide has numerous scientific research applications. It has been extensively studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-chloro-N-(4-chlorophenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-14-8-3-10(9-13(14)17)15(19)18-12-6-4-11(16)5-7-12/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVVCYVTEYXQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-chlorophenyl)-4-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)




![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)




![N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)